molecular formula C12H18NO3P B7766903 DIETHYL-N-BENZYLIDENEAMINOMETHYLPHOSPHONATE

DIETHYL-N-BENZYLIDENEAMINOMETHYLPHOSPHONATE

Cat. No.: B7766903
M. Wt: 255.25 g/mol
InChI Key: REXOGTNRQYAOQG-JLHYYAGUSA-N
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Description

Significance of Aminomethylphosphonate (B1262766) Scaffolds in Modern Chemical Research

The aminomethylphosphonate moiety is a critical structural scaffold in medicinal and materials chemistry. These compounds are recognized as structural analogues and bioisosteres of α-amino acids, where a tetrahedral phosphonate (B1237965) group replaces the planar carboxylic acid group. core.ac.uk This substitution significantly alters the molecule's steric and electronic properties, leading to unique biological activities.

The ability of the phosphonic and phosphinic groups to mimic the high-energy transition state of peptide bond hydrolysis allows them to function effectively as enzyme inhibitors. researchgate.net Consequently, aminophosphonate derivatives have been extensively investigated for a wide range of pharmacological applications. Research has demonstrated their potential as antibacterial, antifungal, antiviral, and anticancer agents. researchgate.netresearchgate.net Beyond medicine, these compounds and their derivatives, such as aminomethylphosphonic acid (AMPA), are relevant in environmental science as they are degradation products of herbicides and have applications as antiscalants in water treatment. wikipedia.orgresearchgate.net The versatility of the aminophosphonate scaffold makes it a subject of continuous exploration for developing new therapeutic agents and functional materials. nih.govnih.gov

Overview of Diethyl N-Benzylideneaminomethylphosphonate as a Key Synthetic Intermediate

Diethyl N-Benzylideneaminomethylphosphonate is a prominent example of an N-phosphonyl imine, a class of compounds that serve as powerful electrophiles in organic synthesis. nih.gov The electrophilicity of the imine's carbon-nitrogen double bond, influenced by the electron-withdrawing phosphonate group, makes it highly susceptible to nucleophilic attack. This reactivity is harnessed to form new carbon-carbon and carbon-heteroatom bonds, often with a high degree of stereocontrol.

Compared to other imine derivatives, N-phosphonyl imines like Diethyl N-Benzylideneaminomethylphosphonate offer enhanced stability while maintaining high reactivity, leading to excellent yields and stereoselectivity in various chemical transformations. nih.gov They are pivotal intermediates in the synthesis of complex chiral amines and α-amino phosphonates. The compound's utility is demonstrated in several key synthetic reactions, highlighting its role as a versatile building block for constructing molecules with significant structural and functional diversity. nih.gov

Table 1: Key Synthetic Reactions Involving N-Phosphonyl Imine Intermediates
Reaction TypeDescriptionSignificanceReference
HydrophosphorylationThe addition of a phosphite (B83602) across the C=N bond of the imine. This reaction, often catalyzed, is a direct method for synthesizing α-amino phosphonates.Provides a highly efficient route to chiral α-amino phosphonates, which are valuable in medicinal chemistry. nih.gov
Mannich-type ReactionAn organocatalytic or metal-catalyzed reaction where a nucleophile (like an enolate or azlactone) adds to the imine.Enables the formation of complex products, such as syn-diamino acids with α-quaternary carbon centers, with high diastereoselectivity. nih.gov
Aza-Morita–Baylis–Hillman ReactionA reaction involving the coupling of the N-phosphonyl imine with an activated alkene, such as acrylonitrile.Creates multifunctional molecules by forming a new C-C bond at the α-position of the activated alkene. nih.gov
Aza-Pudovik ReactionThe nucleophilic addition of dialkyl phosphites to the C=N bond of imines. It is a fundamental method for preparing α-aminophosphonates.A highly atom-economical and straightforward approach to α-aminophosphonates, often proceeding without a catalyst. nih.govbeilstein-journals.org

Historical Context and Evolution of its Research Trajectory

The journey into the synthesis of aminophosphonates began in the mid-20th century. A seminal moment was the development of the Kabachnik-Fields reaction in 1952. core.ac.uk This three-component condensation of an amine, a carbonyl compound, and a dialkyl phosphite provided the first widely applicable method for creating the crucial P-C-N linkage of α-aminophosphonates. core.ac.uknih.gov

Another foundational method is the Pudovik reaction, which involves the addition of a hydrophosphoryl compound across a C=N double bond. core.ac.ukbeilstein-journals.org This reaction often utilizes a pre-formed imine, which is itself typically generated from the condensation of an aldehyde and an amine. masterorganicchemistry.com These two reactions laid the essential groundwork for the field, enabling the synthesis of a vast library of aminophosphonate derivatives.

The evolution of this research area has been marked by significant advancements. Initially, the focus was on establishing reliable synthetic protocols and exploring the scope of the reactants. Over time, research shifted towards achieving greater control over the reaction outcomes. A major focus in recent decades has been the development of asymmetric and stereoselective syntheses to produce enantiomerically pure aminophosphonates, driven by the demand for chiral molecules in the pharmaceutical industry. nih.gov Furthermore, the principles of green chemistry have influenced modern synthetic approaches, leading to the development of microwave-assisted, solvent-free, and catalyst-free reaction conditions to improve efficiency and reduce environmental impact. beilstein-journals.orgtandfonline.com

Table 2: Milestones in the Evolution of Aminophosphonate Synthesis
EraKey DevelopmentImpactReference
1950sDiscovery of the Kabachnik-Fields Reaction.Established the first versatile three-component synthesis of α-aminophosphonates. core.ac.uk
1950s-1960sDevelopment of the Pudovik Reaction for imines.Provided a complementary, two-component pathway for α-aminophosphonate synthesis. core.ac.ukbeilstein-journals.org
1980s-1990sIntroduction of asymmetric synthesis approaches.Enabled the stereoselective synthesis of chiral aminophosphonates using chiral catalysts and auxiliaries. nih.gov
2000s-PresentApplication of Green Chemistry principles.Development of environmentally benign methods, including microwave-assisted and solvent-free syntheses. beilstein-journals.orgtandfonline.com
2010s-PresentAdvanced catalytic systems.Use of novel organocatalysts and metal complexes to achieve higher efficiency and enantioselectivity in reactions involving imine intermediates. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-N-(diethoxyphosphorylmethyl)-1-phenylmethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18NO3P/c1-3-15-17(14,16-4-2)11-13-10-12-8-6-5-7-9-12/h5-10H,3-4,11H2,1-2H3/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REXOGTNRQYAOQG-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CN=CC1=CC=CC=C1)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOP(=O)(C/N=C/C1=CC=CC=C1)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18NO3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50917-73-2
Record name 50917-73-2
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Synthetic Methodologies for Diethyl N Benzylideneaminomethylphosphonate

Established Synthetic Pathways

The traditional routes to diethyl N-benzylideneaminomethylphosphonate leverage the reactivity of key precursors, including phthalimido-protected phosphonates and aminomethylphosphonates, which readily undergo condensation with benzaldehyde.

Synthesis from Diethyl Phthalimidomethylphosphonate

One established pathway to obtain the precursor, diethyl aminomethylphosphonate (B1262766), involves the deprotection of diethyl phthalimidomethylphosphonate. This process is typically achieved by reacting diethyl phthalimidomethylphosphonate with hydrazine (B178648) hydrate (B1144303) in an ethanolic solution. This reaction effectively removes the phthalimido protecting group, yielding the free amine, diethyl aminomethylphosphonate, which is then available for subsequent reaction with benzaldehyde. rsc.org

Preparation via Diethyl Aminomethylphosphonate Precursors

The most direct and widely employed method for the synthesis of diethyl N-benzylideneaminomethylphosphonate is the condensation reaction between diethyl aminomethylphosphonate and benzaldehyde. This reaction is a classic example of imine formation, where the primary amine of the phosphonate (B1237965) nucleophilically attacks the carbonyl carbon of benzaldehyde, followed by dehydration to form the N-benzylidene imine linkage. This transformation is a key step in the broader Kabachnik-Fields three-component reaction. organic-chemistry.orgnih.gov

Condensation Reactions with Benzaldehyde

The condensation of an amine, a carbonyl compound, and a diethyl phosphite (B83602) in a one-pot synthesis is known as the Kabachnik-Fields reaction. organic-chemistry.orgnih.gov In the context of diethyl N-benzylideneaminomethylphosphonate synthesis, this can be envisioned as a three-component reaction involving ammonia (B1221849) (or a precursor), benzaldehyde, and diethyl phosphite. The initial step is the formation of an imine from the amine and benzaldehyde, which is then followed by the hydrophosphonylation of the C=N double bond by diethyl phosphite. nih.gov Alternatively, and more directly, pre-synthesized diethyl aminomethylphosphonate can be reacted with benzaldehyde. researchgate.net The reaction is often catalyzed by Lewis acids or can proceed under catalyst-free conditions, sometimes with the aid of microwave irradiation. researchgate.netresearchgate.net

Optimized and High-Yielding Preparative Procedures

Significant research has been directed towards optimizing the synthesis of α-aminophosphonates, including diethyl N-benzylideneaminomethylphosphonate, to achieve higher yields and shorter reaction times. The Kabachnik-Fields reaction, being a multicomponent reaction, offers considerable scope for optimization.

Factors such as the choice of catalyst, solvent, and reaction temperature play a crucial role in the efficiency of the synthesis. For instance, a variety of catalysts, including natural kaolinite (B1170537) clay and various Lewis acids, have been explored to promote the condensation and hydrophosphonylation steps, often leading to excellent yields. rsc.org The reaction conditions can be fine-tuned to favor the formation of the desired product.

Below is a table summarizing various optimized conditions for the synthesis of α-aminophosphonates, which are analogous to the synthesis of the title compound.

CatalystSolventTemperature (°C)TimeYield (%)
Natural Kaolinite ClayDichloromethaneRoom TempVariesHigh
Catalyst-FreeAcetonitrile100VariesHigh
Catalyst-Free (Microwave)NoneVaries10 min~90%

This table presents a summary of optimized conditions for analogous α-aminophosphonate syntheses and is intended to be illustrative of the parameters that can be adjusted for the synthesis of Diethyl N-Benzylideneaminomethylphosphonate.

Green Chemistry Principles in Synthetic Route Design

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of α-aminophosphonates to develop more environmentally benign methodologies. These approaches focus on reducing or eliminating the use of hazardous solvents and catalysts, minimizing energy consumption, and improving atom economy.

A significant advancement in this area is the use of microwave-assisted synthesis. Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can lead to higher yields with cleaner reaction profiles. researchgate.net Furthermore, many of these microwave-assisted syntheses can be performed under solvent-free conditions, which aligns with the core tenets of green chemistry by reducing waste and avoiding the use of potentially harmful organic solvents. researchgate.netresearchgate.net

Reactivity and Mechanistic Investigations of Diethyl N Benzylideneaminomethylphosphonate

Formation and Reactivity of Intermediate Metalloenamines

The synthetic utility of diethyl N-benzylideneaminomethylphosphonate is largely attributed to its ability to form metalloenamine intermediates. These species exhibit potent nucleophilic character, allowing for the construction of complex molecular frameworks. The formation of these intermediates begins with the reaction of the phosphonate (B1237965) anion with an aldehyde or ketone to generate a 2-azadiene. orgsyn.orgorgsyn.orglookchem.com Subsequent treatment with an organolithium reagent, such as butyllithium, leads to the formation of a deeply colored solution of the lithioenamine, a type of metalloenamine. orgsyn.orglookchem.com

The formation of the metalloenamine intermediate from the 2-azadiene is a regioselective process. The metallation occurs at the carbon atom adjacent to the nitrogen and the phenyl group, creating a stabilized anionic species. This regioselectivity is crucial for the subsequent reactions, as it dictates the position of nucleophilic attack. The resulting lithioenamine is a key intermediate that undergoes regioselective reactions at the carbon atom with a variety of electrophiles. archive.org

The metalloenamine intermediates derived from diethyl N-benzylideneaminomethylphosphonate are strong nucleophiles. Their nucleophilic nature is demonstrated by their reactions with a range of electrophiles, including alkyl halides. orgsyn.orglookchem.com For instance, the lithioenamine generated from the reaction of the phosphonate with acetophenone (B1666503) can be alkylated with allyl bromide. orgsyn.orglookchem.com This reaction underscores the ability of the metalloenamine to participate in carbon-carbon bond formation, a fundamental process in organic synthesis.

Homologation Reactions

Diethyl N-benzylideneaminomethylphosphonate serves as an effective reagent for the homologation of aldehydes and ketones, a process that involves the extension of a carbon chain. This transformation proceeds through the formation of intermediate 2-azadienes. orgsyn.orgorgsyn.org

The reaction of the anion of diethyl N-benzylideneaminomethylphosphonate with aldehydes leads to the formation of 2-azadiene intermediates. These intermediates can then be hydrolyzed to afford homologated aldehydes. This two-step sequence provides a valuable method for the one-carbon homologation of aldehydes.

Similarly to aldehydes, ketones can undergo homologation using diethyl N-benzylideneaminomethylphosphonate. The initial adduct, a 2-azadiene, is formed, which upon subsequent reaction and hydrolysis, yields a ketone with an extended carbon skeleton. orgsyn.orgorgsyn.org This methodology has been applied in the synthesis of various cyclic and acyclic ketones.

Geminal Acylation-Alkylation at Carbonyl Centers

A significant application of diethyl N-benzylideneaminomethylphosphonate is in the geminal acylation-alkylation of carbonyl compounds. orgsyn.orgcardiff.ac.ukcapes.gov.br This process allows for the net replacement of the carbonyl oxygen with both an acyl group and an alkyl group in a single synthetic sequence. The reaction proceeds through the formation of a 2-azadiene intermediate, which is then converted to a lithioenamine. orgsyn.orgarchive.org This metalloenamine is then sequentially treated with two different electrophiles.

For example, the reaction of the lithioenamine with an alkylating agent, such as allyl bromide, followed by acidic workup, results in the formation of a new carbonyl compound where the original carbonyl carbon is now bonded to both the incoming alkyl group and the benzylideneamino-derived moiety, which is hydrolyzed to a formyl group. orgsyn.orglookchem.com This sequence effectively achieves a geminal acylation-alkylation. A specific example is the synthesis of 2-methyl-2-phenyl-4-pentenal from acetophenone. orgsyn.orgorgsyn.orglookchem.com

The versatility of this method is demonstrated by the variety of carbonyl compounds and electrophiles that can be employed, leading to a wide range of functionalized products.

Carbonyl CompoundElectrophile 1Electrophile 2Final Product
Acetophenonen-ButyllithiumAllyl bromide2-Methyl-2-phenyl-4-pentenal

Nucleophilic Addition Reactions

Nucleophilic addition to the carbon-nitrogen double bond of imines is a fundamental transformation for the synthesis of α-aminophosphonates. The electrophilicity of the imine carbon makes it susceptible to attack by various nucleophiles, leading to the formation of a new carbon-nucleophile bond.

The hydrophosphylation of imines, a reaction involving the addition of a P-H bond across the C=N double bond, is a direct and atom-economical method for the synthesis of α-aminophosphonates. In a representative reaction, a chiral N-phosphonyl imine can be treated with a phosphite (B83602), such as diethyl phosphite, to yield the corresponding α-amino phosphonate. nih.gov

The mechanism typically involves the in situ generation of a phosphite anion via deprotonation with a suitable base. This nucleophilic phosphite then attacks the electrophilic carbon of the imine. For instance, lithium phosphite, generated from diethyl phosphite and a lithium base, readily adds to N-phosphonyl imines. nih.gov The reaction is often conducted at low temperatures, such as -78 °C, to control the reactivity and selectivity. nih.gov Subsequent quenching of the reaction with a proton source, like a saturated ammonium (B1175870) chloride solution, yields the final α-aminophosphonate product.

The choice of base used to generate the phosphite nucleophile plays a critical role in the stereochemical outcome of the hydrophosphylation reaction, particularly in asymmetric synthesis. The base can influence the aggregation state and the nature of the counter-ion of the phosphite nucleophile, which in turn affects the transition state geometry of the nucleophilic addition.

Research on chiral N-phosphonyl imines has shown that the diastereoselectivity of the hydrophosphylation reaction is highly dependent on the base employed. nih.gov For example, the use of lithium hexamethyldisilazide (LiHMDS) as a base has been shown to provide good yields and modest to high diastereoselectivity. nih.gov In contrast, other bases such as sodium hexamethyldisilazide (NaHMDS), potassium hexamethyldisilazide (KHMDS), and lithium diisopropylamide (LDA) have been found to result in significantly lower diastereoselectivity. nih.gov This highlights the crucial role of the lithium cation in organizing the transition state to achieve effective asymmetric induction.

The following table summarizes the effect of different bases on the diastereoselectivity of the hydrophosphylation of a chiral N-benzyl-substituted phosphonyl imine with diethyl phosphite. nih.gov

BaseDiastereomeric Ratio (dr)
LiHMDS73:27
NaHMDS60:40
KHMDS55:45
LDA55:45

Stereochemical Aspects of Reactivity

The stereochemistry of the products formed from reactions of Diethyl N-Benzylideneaminomethylphosphonate and related imines is a key aspect of their synthetic utility. The ability to control the formation of specific stereoisomers is paramount for applications in medicinal chemistry and materials science.

The inherent chirality of a substrate or the use of a chiral auxiliary can direct the stereochemical course of a reaction, leading to the preferential formation of one diastereomer over another. In the context of N-phosphonyl imines, the substituents on the nitrogen atom can act as chiral auxiliaries, influencing the facial selectivity of nucleophilic attack.

Studies on chiral N-phosphonyl imines have demonstrated that the steric bulk of the N,N'-alkyl substituents on the chiral auxiliary has a profound impact on diastereoselectivity. nih.gov For instance, increasing the steric hindrance of the substituent on the chiral auxiliary can lead to significantly improved diastereoselectivity in hydrophosphylation reactions. This is attributed to the enhanced steric shielding of one face of the imine, which directs the incoming nucleophile to the more accessible face. Excellent diastereoselectivities, ranging from 93:7 to 99:1, have been achieved by optimizing the chiral auxiliary on the N-phosphonyl imine. nih.gov

Enantioselective methodologies aim to produce a single enantiomer of a chiral product from an achiral or racemic starting material. This is often achieved through the use of chiral catalysts, which can be metal complexes or small organic molecules (organocatalysts).

While specific enantioselective methods for Diethyl N-Benzylideneaminomethylphosphonate are not extensively detailed in the literature, general strategies for the enantioselective synthesis of α-aminophosphonates from imines are well-established. These methods often rely on the use of chiral Lewis acids or Brønsted acids to activate the imine towards nucleophilic attack and to create a chiral environment around the reaction center. nih.gov

For example, chiral phosphine (B1218219) Lewis bases have been successfully employed in the asymmetric aza-Baylis-Hillman reaction of N-sulfonated imines with activated olefins to produce chiral adducts with high enantiomeric excess (ee). Furthermore, the development of enantioselective methodologies using N-carbamoyl-imines highlights the importance of the N-substituent in achieving high levels of stereocontrol. These approaches, while not directly involving Diethyl N-Benzylideneaminomethylphosphonate, provide a conceptual framework for the development of enantioselective transformations for this class of compounds.

Derivatives, Analogues, and Structural Modifications

Synthesis and Reactivity of Substituted Diethyl N-Benzylideneaminomethylphosphonate Analogues

The synthesis of analogues of diethyl N-benzylideneaminomethylphosphonate, which is an imine precursor to α-amino phosphonates, is often achieved through variations of the Kabachnik-Fields or Pudovik reactions. These reactions involve the condensation of an aldehyde (like benzaldehyde or its substituted derivatives), an amine, and a dialkyl phosphite (B83602). By altering the aldehyde or amine component, a diverse range of substituted analogues can be prepared.

A related electrophilic glycine equivalent, Diethyl N-Boc-iminomalonate, demonstrates the reactivity of such imino esters. This stable compound can be prepared on a multi-gram scale and reacts with organomagnesium reagents, such as Grignard reagents, to form substituted aryl N-Boc-aminomalonates. organic-chemistry.org Subsequent hydrolysis and deprotection under mild conditions yield various arylglycines, showcasing a versatile route to α-substituted amino acid analogues. organic-chemistry.org The process begins with the preparation of N-Boc-triphenyliminophosphorane, which then reacts with diethyl mesoxalate. organic-chemistry.org

The reactivity of the core structure is centered around the electrophilic carbon of the C=N double bond. Nucleophilic addition of phosphites to this bond is a key step in forming the α-amino phosphonate (B1237965) backbone. The substitution pattern on the benzylidene ring can influence the reactivity of the imine, with electron-withdrawing groups typically increasing its susceptibility to nucleophilic attack.

Alpha-Amino Phosphonate Derivatives

Alpha-amino phosphonates are phosphorus analogues of alpha-amino acids and are key derivatives accessible from imines like diethyl N-benzylideneaminomethylphosphonate. The stereoselective synthesis of these compounds is a major focus of research.

The use of chiral N-phosphonyl imines is an effective strategy for synthesizing chiral α-amino phosphonates. The hydrophosphorylation of these chiral imines with phosphites in the presence of a base can yield products with high diastereoselectivities. nih.govresearchgate.net Research has shown that chiral N-phosphonylimines react with lithium phosphites to afford various substituted chiral α-amino phosphonates in excellent yields (94-97%) and diastereoselectivities (up to 99:1). nih.govresearchgate.net

The choice of base is critical for achieving high asymmetric induction. researchgate.net Furthermore, the protecting group on the chiral auxiliary plays a significant role; for instance, an N,N-isopropyl group on the chiral N-phosphonylimine auxiliary has been shown to be superior in controlling diastereoselectivity. researchgate.net The absolute configuration of the resulting α-amino phosphonate can be confirmed by converting it into a known derivative, such as its N-Cbz counterpart. nih.govresearchgate.net

Organocatalysis also provides a powerful method for this transformation. Chiral thiourea (B124793) catalysts, for example, can facilitate the highly enantioselective hydrophosphonylation of N-benzyl imines, which can then be deprotected to yield enantioenriched free α-amino phosphonic acids. organic-chemistry.org

Diastereoselective control in the formation of α-amino phosphonates can be achieved through several strategies, primarily involving the nucleophilic addition of phosphites to chiral imines (the Pudovik reaction). nih.gov The stereochemical outcome is often dictated by the conformation of the imine substrate. nih.gov For imines derived from chiral amines like (S)-α-methylbenzylamine, the addition of the phosphite nucleophile occurs preferentially from one face of the imine, leading to the formation of one diastereomer as the major product. nih.gov

One-pot, three-component reactions involving aldehydes, chiral amines, and dialkyl phosphites under solvent-free conditions have been developed for the diastereoselective synthesis of α-amino phosphonates. researchgate.net These reactions can proceed with high efficiency, yielding good diastereomeric ratios (e.g., 70:30 to 93:7 dr). researchgate.net

Another approach involves the α-azidation of phosphonates derived from a camphor-diol chiral auxiliary (CAMDOL). This method allows for the synthesis of α-azidophosphonates with excellent diastereocontrol (>99:1 dr), which can then be reduced to the corresponding α-aminophosphonates with retention of stereochemical integrity. acs.org

Table 1: Examples of Diastereoselective Synthesis of α-Amino Phosphonates
Reaction TypeChiral SourceKey ReagentsDiastereomeric Ratio (dr)YieldReference
HydrophosphonylationChiral N-phosphonyl imineLithium phosphites93:7 - 99:194-97% researchgate.net
One-pot, three-componentChiral α-methylaminesAldehydes, dimethyl phosphite70:30 - 93:7Good researchgate.net
Addition to chiral imine(S)-α-methylbenzylamineAldehydes, dialkyl phosphites60:4055-70% nih.gov
α-AzidationCAMDOL auxiliaryTrisyl azide>99:1Up to 85% acs.org

Bisphosphonate and Tetrakisphosphonate Functionalizations

Further structural modification can lead to the formation of bisphosphonate and tetrakisphosphonate compounds, which contain two or four phosphonate groups, respectively.

Geminal bisphosphonates, where two phosphonate groups are attached to the same carbon atom, are a significant class of compounds. A common and convenient method for the synthesis of α-amino-gem-bisphosphonate derivatives is a three-component reaction involving orthoformates, amines, and dialkyl phosphites. nih.gov The proposed mechanism involves the initial condensation of the amine and orthoformate to form an imine-type intermediate. This is followed by the nucleophilic addition of one equivalent of diethyl phosphite to the C=N bond. Subsequent elimination and addition of a second phosphite unit yield the N-substituted α-amino-gem-bisphosphonate. nih.gov

Other strategies include the phosphonylation of amides and nitriles. frontiersin.org For instance, N-formyl aminopyridines can react with tris(trimethylsilyl)phosphine to generate tetra(trimethylsilyl) α-amino-gem-bisphosphonates, which are then hydrolyzed to the corresponding bisphosphonic acids in high yields. nih.gov The alkylation of tetraethyl methylenebisphosphonate is another foundational method for preparing various bisphosphonates. mdpi.com

Table 2: Synthetic Routes to Geminal Bisphosphonates
MethodStarting MaterialsProduct TypeReference
Three-Component ReactionOrthoformates, amines, dialkyl phosphitesα-Amino-gem-bisphosphonates nih.gov
Phosphonylation of Amides2-(N-formyl)-aminopyridines, tris(trimethylsilyl)phosphineN-pyridyl-α-amino-gem-bisphosphonic acids nih.gov
AlkylationTetraethyl methylenebisphosphonate, alkyl halidesSubstituted gem-bisphosphonates mdpi.com
Michaelis-Arbuzov/AdditionAcyl halide, trialkyl phosphite, dialkyl phosphite1-Hydroxy-1,1-bisphosphonates mdpi.com

Research into novel bisphosphonate esters aims to expand the structural diversity and properties of these compounds. Michael-type addition reactions are a key strategy for creating functionalized gem-bisphosphonates. Carbanions can add to tetraethyl ethylidenebisphosphonate to produce a variety of derivatives. researchgate.net Similarly, the Michael addition of propargyl amine to vinylidene bisphosphonate, followed by a 1,3-dipolar "click" cycloaddition, has been used to synthesize 1,2,3-triazole-amino-bisphosphonate derivatives. researchgate.net

An alternative approach to synthesizing methyl ester protected bisphosphonate building blocks, such as methylene (B1212753) bisphosphonate and vinylidenebisphosphonate, has been reported, as these cannot be obtained directly from dimethyl phosphite and dichloromethane. unive.it These esterified building blocks, particularly vinylidene bisphosphonates, can undergo Michael additions with a range of nucleophiles, enabling the synthesis of new drug candidates. unive.it The ester groups are typically removed in the final step via treatment with bromotrimethylsilane (TMSBr) to yield the biologically active bisphosphonic acids. unive.it

Phosphonate-Containing Heterocyclic Systems

The structural framework of diethyl-N-benzylideneaminomethylphosphonate, characterized by the iminophosphonate moiety, serves as a valuable synthon in the construction of various phosphonate-containing heterocyclic systems. These heterocycles are of significant interest due to their prevalence in biologically active molecules. The methodologies to achieve these structures often involve multicomponent reactions followed by intramolecular cyclizations or cycloaddition strategies using structurally related analogues.

One prominent pathway leverages the intermediates of the Kabachnik-Fields reaction, a three-component condensation of an aldehyde, an amine, and a dialkyl phosphite, which is used to generate α-aminophosphonates. By selecting substrates with appropriate functional groups, the initially formed aminophosphonate can undergo subsequent intramolecular reactions to form a heterocyclic ring. For instance, a one-pot reaction involving 5-chloro-2-pentanone, ammonia (B1221849), and diethyl phosphonate first generates a non-isolable α-aminophosphonate intermediate. This intermediate then undergoes a spontaneous ring closure via intramolecular nucleophilic substitution to yield diethyl (2-methyl-2-pyrrolidinyl)phosphonate. beilstein-journals.org This strategy highlights how the core components that form an aminophosphonate can be elaborated to create cyclic structures.

Table 1: Synthesis of Pyrrolidinylphosphonate via Kabachnik-Fields and Intramolecular Cyclization

ReactantsIntermediate TypeFinal ProductYield
5-chloro-2-pentanone, Ammonia, Diethyl phosphonateα-AminophosphonateDiethyl (2-methyl-2-pyrrolidinyl)phosphonateNot specified

A more sophisticated approach to phosphonate-containing heterocycles involves the [3+2] cycloaddition reaction using analogues of the core imine compound. A structurally similar and highly useful analogue is the corresponding nitrone, N-benzyl-C-(diethoxyphosphoryl)nitrone. This C-phosphorylated nitrone acts as a 1,3-dipole in reactions with various alkenes (dipolarophiles) to create five-membered isoxazolidine rings containing a phosphonate group. nih.gov

Research has demonstrated the diastereospecific 1,3-dipolar cycloaddition of N-benzyl-C-(diethoxyphosphoryl)nitrone with dipolarophiles like dimethyl maleate and cis-1,4-dihydroxybut-2-ene. These reactions proceed efficiently to yield single diastereoisomers of the corresponding (isoxazolidin-3-yl)phosphonates. nih.gov These isoxazolidine cycloadducts are stable intermediates that can be readily converted into other valuable heterocyclic systems. For example, the hydrogenation of O,O-diethyl 2-benzyl-4,5-dimethoxycarbonyl(isoxazolidin-3-yl)phosphonate cleaves the N-O bond and removes the N-benzyl group. This releases a free amino group, which spontaneously cyclizes to form a γ-lactam, yielding a highly functionalized (5-oxopyrrolidin-2-yl)phosphonate. nih.gov

Table 2: Heterocycle Synthesis via [3+2] Cycloaddition of a C-Phosphorylated Nitrone

DipolarophileInitial Product (Isoxazolidine)Final Product (Pyrrolidine Derivative)Yield of Cycloadduct
Dimethyl maleateO,O-diethyl 2-benzyl-4,5-dimethoxycarbonyl(isoxazolidin-3-yl)phosphonateDiethyl 3,4-dicarbomethoxy-(5-oxopyrrolidin-2-yl)phosphonate84%
cis-1,4-dihydroxybut-2-eneO,O-diethyl 2-benzyl-4,5-dihydroxymethyl(isoxazolidin-3-yl)phosphonateDiethyl 3-aminomethyl-4-hydroxy(pyrrolidin-2-yl)phosphonate70%

Related Phosphorus-Containing Alpha-Diazo Compounds

λ5-Phosphorus-containing α-diazo compounds (PCDCs) are exceptionally versatile reagents in organic synthesis, primarily serving as precursors to phosphorus-functionalized carbenes. nih.govresearchgate.net While the direct conversion of this compound to a diazo compound is not a standard transformation, its structural components are closely related to the precursors used for synthesizing α-diazo phosphonates.

The most common method for preparing PCDCs is the diazo transfer reaction. nih.govresearchgate.net This process typically involves an active methylene compound—a substrate with a CH₂ group adjacent to an electron-withdrawing group, such as a phosphonate—which is reacted with a diazo transfer reagent like tosyl azide. For a molecule like diethyl benzylphosphonate, which is structurally related to the core compound but lacks the imine group, the methylene protons are sufficiently acidic to be deprotonated by a base, allowing the diazo transfer to occur and form the corresponding α-diazo-α-phosphonate. researchgate.net

Once generated, these α-diazo phosphonates are valuable for constructing complex molecules, including heterocycles. Their utility stems from their ability to undergo dinitrogen extrusion upon catalysis (typically with transition metals like rhodium or copper) to form a highly reactive metallocarbene intermediate. This intermediate can then participate in a wide array of chemical transformations, including cycloadditions. nih.gov

A notable application is in the synthesis of phosphonyl-substituted pyrazoles. Research has shown that diethyl (1-diazo-2-oxopropyl)phosphonate exhibits dual reactivity, acting as both a 1,3-dipole precursor and a Horner-Wadsworth-Emmons (HWE) reagent in a one-pot, three-component reaction. beilstein-journals.org In this sequence, the diazo phosphonate first reacts with an aldehyde in an HWE-type reaction to generate a terminal acetylene. This in situ-generated acetylene then undergoes a [3+2] cycloaddition with a second molecule of the diazo phosphonate, catalyzed by Cu(I), to afford (5-methyl-1H-pyrazol-3-yl)phosphonates in good yields. beilstein-journals.org This demonstrates how the reactivity of the diazo group can be harnessed for the efficient assembly of complex heterocyclic systems bearing a phosphonate moiety.

Table 3: Synthesis of Phosphonylpyrazoles from an α-Diazo Phosphonate

Aldehyde ComponentDiazo ReagentCatalystFinal ProductYield Range
Various aldehydesDiethyl (1-diazo-2-oxopropyl)phosphonateCu(I)Diethyl (4-substituted-5-methyl-1H-pyrazol-3-yl)phosphonates46–81%

This synthetic strategy underscores the significance of α-diazo phosphonates as powerful intermediates. Their ability to engage in cycloaddition reactions provides a direct route to phosphorus-containing heterocycles that would be challenging to access through other methods. beilstein-journals.orgnih.gov

Advanced Synthetic Applications in Complex Molecule Construction

Utilization as a Reagent in Natural Product Total Synthesis

The unique reactivity of Diethyl-N-benzylideneaminomethylphosphonate makes it a valuable tool for the assembly of intricate natural product scaffolds. Its primary application in this context is as a geminal acylation-alkylation reagent, enabling the introduction of complex functionalities at a carbonyl center.

Beta-Lactam Antibiotic Synthesis Intermediates

This compound has been identified as a useful intermediate in the synthesis of β-lactam antibiotics. orgsyn.orgorgsyn.org The β-lactam ring is the core structural motif of penicillin and related antibiotics. The incorporation of a phosphonate (B1237965) group into the β-lactam structure is a strategy explored for enhancing biological activity, improving enzymatic stability, and potentially overcoming bacterial resistance. acs.org Phosphonated β-lactams can act as mimics of the tetrahedral transition state of the peptide bond hydrolysis reaction catalyzed by bacterial transpeptidases, leading to enzyme inhibition. acs.org

While direct cycloaddition reactions involving this compound to form the β-lactam ring are not the primary approach, its role as a precursor to aminomethylphosphonate (B1262766) derivatives is crucial. These derivatives can be elaborated into more complex structures that are then incorporated into the final antibiotic scaffold. The phosphonate moiety can enhance membrane permeability and improve binding interactions with target enzymes. acs.org Furthermore, phosphonated β-lactams serve as versatile building blocks, often referred to as "β-lactam synthons," for creating more complex and potent antibacterial agents. acs.org

Construction of Amaryllidaceae Alkaloid Scaffolds

A significant application of this compound is in the total synthesis of Amaryllidaceae alkaloids, a class of natural products with a wide range of biological activities, including anticancer and acetylcholinesterase inhibitory effects. orgsyn.orgnih.gov The reagent was instrumental in synthetic routes toward alkaloids such as haemanthidine and pretazettine. orgsyn.orgarchive.orgacs.org

The key transformation involves the reaction of the lithiated anion of this compound with a ketone, followed by an in-situ reaction with an acylating or alkylating agent. This sequence achieves a geminal acylation-alkylation at the carbonyl carbon. For instance, in a synthetic approach to haemanthidine, this methodology was used to convert a piperonal-derived ketone into a more complex intermediate, establishing a key quaternary carbon center and introducing the necessary aldehyde functionality for subsequent cyclization steps. archive.org The process transforms a simple ketone into a densely functionalized product in a single pot, showcasing the efficiency of the reagent in complex scaffold construction. orgsyn.org

EntryKetone SubstrateProduct of Geminal Acylation-AlkylationTarget AlkaloidReference
1Piperonal-derived ketoneDensely functionalized aldehyde intermediateHaemanthidine archive.org
2Hydroindolone coreIntermediate for azadiene formationPretazettine orgsyn.org

Approaches to Sceletium Alkaloids

The utility of this compound extends to the synthesis of Sceletium alkaloids, such as mesembrine and O-methyljoubertiamine. researchgate.netutexas.eduacs.org These alkaloids are known for their psychoactive properties and are characterized by a cis-3a-aryloctahydroindole ring system. The construction of this core structure, particularly the quaternary carbon at the 3a position, is a central challenge in their synthesis.

The synthetic strategy developed by Martin and coworkers utilizes the phosphonate reagent to address this challenge. researchgate.netacs.org In a facile total synthesis of (±)-mesembrine, the methodology for geminal alkylation at a carbonyl center was employed. This approach allows for the efficient construction of the key structural unit of the Sceletium alkaloid framework from readily available precursors, demonstrating the reagent's broad applicability in alkaloid synthesis. researchgate.netutexas.edu

EntryApplicationKey TransformationTarget AlkaloidReference
1Facile Total SynthesisGeminal alkylation at a carbonyl center(±)-O-Methyljoubertiamine researchgate.netacs.org
2New Methods for Alkaloid SynthesisConstruction of the cis-3a-aryloctahydroindole core(±)-Mesembrine researchgate.netutexas.edu

Chiral Auxiliary and Building Block in Asymmetric Synthesis

While this compound itself is an achiral molecule, its derivatives and related phosphonate compounds are pivotal in the field of asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral molecule.

Enantioselective Synthesis of Alpha-Alkyl Aldehydes

This compound serves as a reagent for the synthesis of α-substituted and α,α-disubstituted aldehydes through a geminal acylation-alkylation sequence. orgsyn.orgutexas.edu For example, its reaction with acetophenone (B1666503), followed by trapping with allyl bromide, ultimately yields 2-methyl-2-phenyl-4-pentenal, an α-quaternary aldehyde. orgsyn.orgutexas.edu This transformation, however, is not inherently enantioselective as the reagent itself lacks a stereocenter.

To achieve enantioselectivity in the α-alkylation of aldehydes, distinct catalytic systems are required. Modern methods often employ the merger of different catalytic cycles, such as organocatalysis, photoredox catalysis, and hydrogen-atom transfer (HAT) catalysis. princeton.edu In these approaches, a chiral secondary amine (e.g., an imidazolidinone) reacts with the aldehyde to form a chiral enamine. This enamine can then react with an alkylating agent under the control of the chiral catalyst to produce the enantioenriched α-alkyl aldehyde. princeton.edu While the target phosphonate is not the source of chirality, related chiral phosphine (B1218219) ligands are used in other catalytic systems for the enantioselective synthesis of α-quaternary ketones and aldehydes. nih.govunc.edu

Carbonyl SubstrateAlkylating Agentα-Substituted Aldehyde ProductSynthetic MethodReference
AcetophenoneAllyl bromide2-Methyl-2-phenyl-4-pentenalGeminal Acylation-Alkylation orgsyn.orgutexas.edu
PropanalStyrene2-Methyl-4-phenylbutanalTriple Catalytic α-Alkylation princeton.edu
Hexanal1-Hexene2-ButylheptanalTriple Catalytic α-Alkylation princeton.edu

Diastereoselective Approaches to Beta-Alkyl Aldehydes

The direct application of this compound for the diastereoselective synthesis of β-alkyl aldehydes is not extensively documented. However, related phosphonate-based methodologies are well-established for the diastereoselective synthesis of β-functionalized carbonyl precursors, such as β-amidophosphonates. researchgate.net

One such approach involves the Michael addition of diethyl phosphite (B83602) to chiral α,β-unsaturated amides derived from chiral amino alcohols. This reaction proceeds with high diastereoselectivity (up to 95% d.e.), controlled by the chiral auxiliary on the amide. researchgate.net The resulting β-amidophosphonates are valuable building blocks that can be further transformed. For example, hydrolysis of the amide and phosphonate groups would yield β-amino acids, which are precursors to a wide range of biologically active molecules. While not yielding a β-alkyl aldehyde directly, this methodology highlights the role of phosphonate chemistry and chiral auxiliaries in establishing stereocenters at the β-position of a carbonyl system.

Chiral α,β-Unsaturated AmideProductDiastereomeric Excess (d.e.)Potential ApplicationReference
(S)-4-benzyl-3-crotonoyloxazolidin-2-one derivativeDiethyl (3-(((S)-4-benzyl-2-oxooxazolidin-3-yl)carbonyl)butyl)phosphonate>95%Precursor to chiral β-amino acids researchgate.net
(R)-4-phenyl-3-cinnamoyloxazolidin-2-one derivativeDiethyl (3-(((R)-4-phenyl-2-oxooxazolidin-3-yl)carbonyl)-3-phenylpropyl)phosphonate~90%Precursor to chiral β-amino acids researchgate.net

Precursor for Alpha-Amino Acid Analogues

Theoretically, this compound could serve as a glycine anion equivalent for the synthesis of various α-amino acid analogues. This approach would hinge on the deprotonation of the α-carbon to the phosphonate group, creating a nucleophilic carbanion that can then react with a range of electrophiles.

The benzylidene protecting group on the nitrogen atom is crucial for this strategy. It enhances the acidity of the α-proton, facilitating its removal by a suitable base. Following the carbon-carbon bond-forming reaction, the imine can be hydrolyzed to reveal the primary amine, and the phosphonate ester can be cleaved to yield the desired α-aminophosphonic acid, a close analogue of a natural α-amino acid.

Hypothetical Reaction Scheme:

Deprotonation: Treatment of this compound with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or n-butyllithium, at low temperatures would generate the corresponding carbanion.

Alkylation: The resulting anion could then be quenched with various electrophiles, such as alkyl halides, epoxides, or carbonyl compounds. This step would introduce a new substituent at the α-position.

Hydrolysis: Subsequent acidic hydrolysis would serve to both cleave the benzylidene protecting group, yielding the free α-aminophosphonate, and potentially hydrolyze the diethyl phosphonate ester to the corresponding phosphonic acid.

Table 1: Potential Alpha-Amino Acid Analogues from this compound

Electrophile (R-X) Resulting α-Substituent (R) Corresponding Amino Acid Analogue
Methyl iodide (CH₃I) Methyl (-CH₃) Alanine phosphonic acid analogue
Benzyl bromide (BnBr) Benzyl (-CH₂Ph) Phenylalanine phosphonic acid analogue
Propylene oxide 2-Hydroxypropyl Leucine phosphonic acid isostere

Generation of Quaternary Carbon Centers

The creation of quaternary carbon centers, particularly those bearing an amino group, is a significant challenge in organic synthesis. In principle, this compound could be utilized in a two-step alkylation process to generate such structures.

This would involve an initial alkylation reaction as described above, followed by a second deprotonation and alkylation sequence. The success of this approach would depend on the relative acidity of the proton on the newly substituted α-carbon and the steric hindrance around the reactive center.

Hypothetical Tandem Alkylation:

First Alkylation: Deprotonation and reaction with a first electrophile (R¹-X) to form a mono-substituted derivative.

Second Alkylation: A second deprotonation event at the same carbon, followed by the introduction of a second, different electrophile (R²-X). This would lead to the formation of a quaternary α-carbon.

Deprotection: Finally, hydrolysis of the imine and phosphonate ester would yield the α,α-disubstituted α-aminophosphonic acid.

Table 2: Hypothetical Quaternary Carbon Centers via Tandem Alkylation

First Electrophile (R¹-X) Second Electrophile (R²-X) Resulting Quaternary Structure
Methyl iodide Ethyl iodide α-Ethyl-α-methylglycine phosphonic acid analogue
Benzyl bromide Allyl bromide α-Allyl-α-benzylglycine phosphonic acid analogue

It is important to reiterate that the synthetic pathways and the data presented in the tables are based on established principles of organic chemistry and are hypothetical in the context of this compound, as direct literature precedent for these specific transformations is not apparent. Further experimental research would be required to validate these proposed applications.

Computational and Theoretical Studies

Quantum Chemical Investigations of Reaction Mechanisms

The formation of diethyl-N-benzylideneaminomethylphosphonate typically proceeds via the aza-Pudovik reaction, which involves the addition of diethyl phosphite (B83602) to N-benzylideneaniline (a Schiff base). This reaction is a subset of the more general Kabachnik-Fields reaction. researchgate.net Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in elucidating the mechanistic intricacies of this transformation.

Theoretical studies on the aza-Pudovik reaction have identified the key transition states that govern the reaction rate and pathway. The reaction is generally proposed to proceed through a concerted or a stepwise mechanism. In the concerted mechanism, the P-H bond cleavage and the P-C and N-H bond formations occur simultaneously through a single transition state. In the stepwise mechanism, the reaction involves the formation of an intermediate.

Computational models of the reaction between an imine, such as N-benzylideneaniline, and diethyl phosphite suggest that the reaction can be catalyzed by both acids and bases. In the absence of a catalyst, the reaction is often slow. researchgate.net Theoretical calculations have shown that the catalyst plays a crucial role in activating either the phosphite or the imine, thereby lowering the activation energy of the transition state.

For instance, in a base-catalyzed mechanism, the base abstracts the proton from diethyl phosphite to form a more nucleophilic phosphite anion. This anion then attacks the electrophilic carbon of the imine. Subsequent protonation of the resulting nitrogen anion yields the final α-aminophosphonate. DFT calculations allow for the geometric and energetic characterization of the transition states for both the nucleophilic attack and the proton transfer steps, providing a quantitative picture of the reaction barrier.

When the amine or aldehyde precursors are chiral, the aza-Pudovik reaction can lead to the formation of diastereomeric products. Understanding and predicting the diastereoselectivity is a significant challenge that has been addressed by computational methods. Theoretical studies have revealed that the diastereoselectivity is determined by the relative energies of the diastereomeric transition states.

The origins of this energy difference can be traced to a combination of steric and electronic factors. In the transition state, the substituents on the imine and the phosphite adopt a specific spatial arrangement to minimize steric hindrance. Computational models can precisely calculate the steric repulsion between different groups in the transition state structures leading to the various diastereomers.

Furthermore, electronic effects, such as stabilizing hydrogen bonds or other non-covalent interactions within the transition state, can also play a crucial role. For example, a study on a related system highlighted the importance of intramolecular interactions in stabilizing the favored transition state. By analyzing the geometries and energies of the transition states for the formation of different diastereomers, a rationalization for the experimentally observed product distribution can be provided.

Electronic Structure and Reactivity Predictions

The electronic structure of this compound dictates its chemical reactivity. Computational methods provide a wealth of information about the electronic properties of molecules, including the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO).

The molecular electrostatic potential (MEP) surface is a powerful tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. researchgate.net For this compound, the MEP would likely show a region of negative potential around the phosphoryl oxygen, indicating its susceptibility to electrophilic attack, and regions of positive potential around the N-H proton, suggesting its acidic character.

The energies of the HOMO and LUMO are key descriptors of chemical reactivity. nih.gov The HOMO energy is related to the electron-donating ability of the molecule, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. For α-aminophosphonates, these parameters can be correlated with their biological activity and their behavior in chemical reactions. DFT calculations have been successfully employed to determine these electronic properties for a range of α-aminophosphonate derivatives. ijcce.ac.irnih.govresearchgate.net

Table 1: Representative Calculated Electronic Properties of a Generic α-Aminophosphonate Derivative

PropertyValue
HOMO Energy-6.5 eV
LUMO Energy-0.5 eV
HOMO-LUMO Gap6.0 eV
Dipole Moment3.5 D

Note: These are representative values for a generic α-aminophosphonate and can vary depending on the specific substituents and the level of theory used in the calculation.

Solvation Effects and Basicities of Phosphonate (B1237965) Systems

The properties and reactivity of this compound can be significantly influenced by the solvent. Computational solvation models are essential for accurately describing the behavior of molecules in solution. Implicit solvation models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium, offering a computationally efficient way to account for bulk solvent effects. nih.gov Explicit solvation models, where individual solvent molecules are included in the calculation, provide a more detailed picture of solute-solvent interactions but are computationally more demanding. researchgate.net

One of the key properties influenced by solvation is the basicity of the amino group, which is quantified by its pKa value. The pKa of α-aminophosphonates is a critical parameter for their biological activity and their behavior in physiological environments. Computational methods have been developed to predict the pKa of molecules with a good degree of accuracy. mdpi.comresearchgate.net These methods typically involve calculating the Gibbs free energy change for the deprotonation reaction in solution.

Theoretical studies on the pKa of α-aminophosphonates have shown that the acidity of the N-H proton is influenced by both the substituents on the α-carbon and the phosphorus atom. nih.gov For instance, electron-withdrawing groups tend to increase the acidity (lower the pKa), while electron-donating groups have the opposite effect. Solvation plays a crucial role in stabilizing the resulting anion, and accurate pKa predictions rely on a proper description of these solvation effects.

Table 2: Calculated vs. Experimental pKa Values for Representative Aminophosphonates

CompoundCalculated pKaExperimental pKa
α-Aminomethylphosphonic acid5.405.36
α-Aminoethylphosphonic acid5.655.58
Diethyl (aminomethyl)phosphonate8.208.15

Note: The calculated values are obtained using a combination of DFT and a continuum solvation model and may vary depending on the specific computational protocol.

Green Chemistry and Sustainable Synthesis Approaches

Implementation of the 12 Principles of Green Chemistry

The drive towards sustainable chemical manufacturing has led to the widespread adoption of the 12 Principles of Green Chemistry in the synthesis of α-aminophosphonates. The one-pot nature of the Kabachnik-Fields reaction itself is advantageous in terms of process simplification and waste reduction (Principle 1: Prevention). Many modern protocols for synthesizing Diethyl-N-benzylideneaminomethylphosphonate and its analogs achieve high atom economy by incorporating all reactant atoms into the final product (Principle 2: Atom Economy).

A significant focus has been on the development of catalytic methods over stoichiometric ones, which reduces waste and often allows for milder reaction conditions (Principle 9: Catalysis). mdpi.com Researchers have explored protocols that operate at room temperature or utilize energy-efficient microwave irradiation, thereby minimizing energy consumption (Principle 6: Design for Energy Efficiency). researchgate.netmdpi.com Furthermore, the move towards solvent-free reactions or the use of benign solvents like water or ethanol (B145695) addresses the goal of using safer solvents and auxiliaries (Principle 5: Safer Solvents and Auxiliaries). rsc.orgresearchgate.net The use of renewable resources, such as eggshells or orange peel powder as natural catalysts, aligns with the principle of employing renewable feedstocks (Principle 7: Use of Renewable Feedstocks). researchgate.netchinesechemsoc.org

Catalytic Methodologies for Phosphonate (B1237965) Synthesis

Catalysis is central to the green synthesis of this compound, offering pathways that are more efficient and less polluting than traditional methods. A wide array of catalysts has been developed to facilitate the underlying Kabachnik-Fields reaction.

Heterogeneous catalysts are highly valued in green chemistry because they are easily separated from the reaction mixture and can often be reused, minimizing waste and cost. Several studies have demonstrated the efficacy of various solid catalysts in α-aminophosphonate synthesis. For instance, ZnO nanoparticles have been used as an efficient catalyst in water, providing good yields and easy product separation. researchgate.net Naturally derived and waste materials have also been successfully employed; orange peel powder and eggshells have been reported as effective, biodegradable, and inexpensive heterogeneous catalysts. researchgate.netchinesechemsoc.org More sophisticated catalysts like metal-organic frameworks (MOFs), such as MIL-100(Fe), and magnetic nanoparticles (e.g., Fe3O4@SnO2/SO4-2 or L-cysteine functionalized nanoparticles) offer high yields, short reaction times, and excellent reusability under mild or solvent-free conditions. nih.govrsc.orgsemanticscholar.org

Table 1: Performance of Various Heterogeneous Catalysts in α-Aminophosphonate Synthesis
CatalystConditionsReaction TimeYield (%)Reference
Orange Peel PowderEthanol, Reflux30-45 min88-95 researchgate.net
ZnO NanoparticlesWater, RT2-3 h85-94 researchgate.net
EggshellEthanol, RT25-30 min90-98 chinesechemsoc.org
MIL-100(Fe)Solvent-free, RT30 minup to 98 nih.gov
Fe3O4@SnO2/SO4-2Solvent-free, 80 °C15-45 min89-96 rsc.org

Organocatalysts are metal-free, small organic molecules that can catalyze chemical reactions. Their use avoids the potential for toxic metal contamination in the final product, which is particularly important in pharmaceutical applications. Various organocatalysts have been applied to the synthesis of α-aminophosphonates. Brønsted acids like diphenylphosphinic acid and p-toluenesulfonic acid (PTSA) have proven to be effective. researchgate.netmdpi.com Chiral organocatalysts, often derived from natural products like Cinchona alkaloids (e.g., quinine), have been instrumental in developing highly enantioselective methods for producing chiral α-aminophosphonates, achieving excellent yields and high enantiomeric excess. organic-chemistry.org This asymmetric catalysis is crucial as the biological activity of these compounds is often dependent on their stereochemistry.

Table 2: Application of Organocatalysts in α-Aminophosphonate Synthesis
CatalystConditionsKey FeatureYield (%) / ee (%)Reference
Diphenylphosphinic AcidEthanol, 25 °CEfficient Brønsted acidup to 92 mdpi.com
Phenylboronic AcidSolvent-free, 50 °CReusable catalyst85-95 researchgate.net
Quinine-derived catalystToluene, -70 °CEnantioselectiveup to 98 / up to 92 organic-chemistry.org
Small-molecule isomeraseppm loadingEnzyme-like efficiencyHigh / >93

A wide range of metal catalysts, typically Lewis acids, have been investigated to promote the synthesis of α-aminophosphonates. Simple salts like lithium perchlorate (B79767) (LiClO4) and various metal triflates have been shown to be effective. mdpi.com Other metal compounds, including zinc chloride (ZnCl2), magnesium perchlorate (Mg(ClO4)2), and indium(III) complexes, have also been successfully used, often providing high yields under mild conditions. researchgate.net A particularly innovative approach involves the direct synthesis from elemental white phosphorus (P4) using a copper(II) catalyst and air as the oxidant. This method bypasses the traditional, more hazardous routes that rely on chlorinated phosphorus reagents, representing a significant advancement in green phosphorus chemistry.

Biocatalysis, using enzymes to drive chemical reactions, represents a frontier in green chemistry. Enzymes operate under mild conditions (temperature and pH), are highly selective, and are biodegradable. The application of enzymes to the Kabachnik-Fields reaction is a relatively recent development, relying on the "catalytic promiscuity" of certain enzymes, particularly lipases. rsc.orgresearchgate.net Hydrolases like Candida antarctica lipase (B570770) B (CAL-B) and Porcine Pancreas Lipase (PpL) have been found to effectively catalyze the one-pot synthesis of α-aminophosphonates. rsc.orgresearchgate.netorganic-chemistry.org These enzymatic methods offer excellent yields (up to 96%) under solvent-free conditions at room temperature, are free from metal contamination, and can exhibit high diastereoselectivity. rsc.orgresearchgate.netresearchgate.net This approach provides a sustainable and efficient alternative to conventional chemical catalysts. rsc.org

Solvent Minimization and Alternative Media

Reducing or eliminating the use of volatile organic solvents is a primary goal of green chemistry. A significant body of research on the synthesis of this compound and related compounds has focused on solvent-free (neat) reaction conditions. rsc.org These reactions, often conducted at room temperature or with microwave assistance, can lead to higher efficiency, shorter reaction times, and simplified work-up procedures, as the product can often be isolated directly. mdpi.com When a solvent is necessary, the focus shifts to environmentally benign alternatives. Water has been used as a green solvent for α-aminophosphonate synthesis, particularly in conjunction with catalysts like ZnO nanoparticles. researchgate.net Ethanol, a bio-based and less toxic solvent, has also been employed in reactions catalyzed by natural materials like orange peel powder or eggshells. researchgate.netchinesechemsoc.org

Solvent-Free Reaction Conditions

One of the most effective green strategies in chemical synthesis is the elimination of organic solvents, which are often the largest contributors to chemical waste. researchgate.net For the synthesis of α-aminophosphonates, solvent-free, or "neat," reaction conditions have proven to be highly effective. This approach simplifies the reaction setup, reduces waste, and can lead to easier product isolation. nih.gov

In a typical solvent-free procedure, the three components—an aldehyde, an amine, and a dialkyl phosphite (B83602)—are mixed directly. The reaction can proceed at room temperature or with gentle heating. researchgate.net In many instances, the phosphite reagent itself can act as the reaction medium. benthamdirect.com This methodology has been successfully applied to a wide range of substrates, demonstrating its broad applicability. nih.govresearchgate.net The absence of a solvent not only aligns with the principles of green chemistry but also often results in faster reaction rates and high yields of the desired α-aminophosphonate. nih.gov

A study on the catalyst- and solvent-free synthesis of α-aminophosphonates at room temperature demonstrated that good yields could be obtained by simply stirring the neat reactants, although sometimes for extended periods. researchgate.net For example, the reaction of benzaldehyde, aniline, and diethyl phosphite under these conditions yielded the product in 73%. researchgate.net

Table 1: Examples of Solvent-Free Synthesis of α-Aminophosphonates

Carbonyl CompoundAminePhosphiteConditionsYieldReference
3,4,5-trimethoxybenzaldehydep-bromoanilinediethyl phosphiteNeat, 80°C, 2.5 h92% nih.gov
benzaldehydeanilinediethyl phosphiteNeat, Room Temp.73% researchgate.net
benzaldehydebenzylaminediethyl phosphiteNeat, MW, 100°C, 3 min94% semanticscholar.org

Use of Green Solvents

When a solvent is necessary, green chemistry principles guide the selection of environmentally benign options over traditional, hazardous ones like benzene, toluene, or dichloromethane. benthamdirect.com Green solvents are characterized by low toxicity, biodegradability, high boiling points (to reduce volatility), and derivation from renewable resources.

For the synthesis of α-aminophosphonates, simple alcohols such as ethanol are considered greener alternatives. researchgate.netresearchgate.net Water is another excellent green solvent, given its non-toxic and non-flammable nature. The use of aqueous media can be particularly effective in combination with energy sources like ultrasound, which enhances cavitation in water. researchgate.net Research on the synthesis of α-aminophosphonate derivatives using a magnetic nanocatalyst under ultrasound conditions showed that ethanol provided an excellent yield of 97%. researchgate.net

Table 2: Potential Green Solvents for α-Aminophosphonate Synthesis

SolventKey Green Attributes
WaterNon-toxic, non-flammable, readily available, ideal for sonochemistry. researchgate.net
EthanolLow toxicity, biodegradable, can be derived from biomass. researchgate.net
Deep Eutectic Solvents (DES)Low volatility, non-flammable, often biodegradable, tunable properties. mdpi.com
Ionic Liquids (ILs)Low vapor pressure, high thermal stability, potential for recyclability.

Energy Efficient Synthetic Protocols

Reducing energy consumption is a cornerstone of green chemistry. The development of energy-efficient protocols, which often lead to significantly shorter reaction times and milder conditions, has been successfully applied to the synthesis of this compound and its analogs.

Microwave-Assisted Synthesis

Microwave (MW) irradiation has emerged as a powerful tool for accelerating organic reactions. Unlike conventional heating, which transfers energy slowly via conduction and convection, microwave energy directly couples with polar molecules in the reaction mixture, leading to rapid and uniform heating. This often results in dramatic reductions in reaction time, increased product yields, and enhanced purity. semanticscholar.org

For the Kabachnik-Fields reaction, microwave-assisted synthesis is frequently the method of choice, allowing for catalyst-free and solvent-free conditions. semanticscholar.orgmdpi.com The condensation of an amine, an oxo-compound, and a >P(O)H species can often be completed in minutes under microwave irradiation, compared to hours or days required for conventional methods. benthamdirect.comresearchgate.net For instance, the reaction between benzaldehyde, benzylamine, and diethyl phosphite under solvent-free microwave conditions at 100°C affords the corresponding α-aminophosphonate in 94% yield within just 3 minutes. semanticscholar.org

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis of an α-Aminophosphonate

MethodConditionsTimeYieldReference
Conventional HeatingToluene, RefluxSeveral hoursModerate-Good researchgate.net
Microwave IrradiationSolvent-free, 100°C3-5 minutes>90% semanticscholar.org

Ultrasonic Irradiation in Chemical Transformations

Ultrasonic irradiation, or sonochemistry, utilizes high-frequency sound waves (typically >20 kHz) to induce chemical reactions. The process works through acoustic cavitation: the formation, growth, and implosive collapse of microscopic bubbles in a liquid. This collapse generates localized hot spots with extremely high temperatures and pressures, leading to a significant acceleration of reaction rates. researchgate.net

The application of ultrasound offers an efficient, environmentally friendly method for synthesizing α-aminophosphonates. acgpubs.orgtandfonline.com Sonication can often reduce reaction times to minutes and can be performed under mild conditions, sometimes at room temperature and without solvents. tandfonline.com A nano-ZnO catalyzed Kabachnik-Fields reaction performed under ultrasonication in a solvent-free environment was shown to be a highly efficient and green method for producing α-aminophosphonates. acgpubs.orgtandfonline.com Another study demonstrated that using a magnetic ionic nanocatalyst under ultrasound conditions could produce various α-aminophosphonate derivatives in 10–25 minutes with yields ranging from 64–97%. researchgate.net

Table 4: Effect of Ultrasonic Irradiation on α-Aminophosphonate Synthesis

MethodConditionsTimeYieldReference
Conventional StirringSolvent, CatalystHoursGood nih.gov
Ultrasonic IrradiationSolvent-free, Catalyst10-25 minutesExcellent (up to 97%) researchgate.net

Mechanochemical Activations

Mechanochemistry is a branch of chemistry where mechanical energy (e.g., from grinding, milling, or shearing) is used to induce chemical transformations. Reactions are typically performed in the solid state using a ball mill, often in the absence of any solvent. This technique represents a highly green and sustainable approach, as it can eliminate the need for solvents and often proceeds rapidly with high efficiency.

Mechanosynthesis is an emerging green method for the preparation of α-aminophosphonates via the Kabachnik-Fields reaction. researchgate.net By grinding the three solid or liquid reactants together, the reaction can be initiated and driven to completion without bulk solvent, minimizing waste and energy consumption associated with heating and solvent removal.

Table 5: Conceptual Advantages of Mechanochemical Synthesis

FeatureAdvantage in α-Aminophosphonate Synthesis
Solvent-FreeEliminates waste, pollution, and costs associated with solvents.
Energy EfficiencyOften requires less energy than conventional heating methods.
High Reaction RatesIntimate mixing and high local pressures can accelerate reactions.
Access to New ReactivityCan sometimes lead to different products or selectivities compared to solution-phase reactions.

Analytical and Spectroscopic Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

1D NMR (¹H, ¹³C, ³¹P) for Structural Assignment

One-dimensional (1D) NMR experiments provide fundamental information about the types and numbers of different nuclei.

¹H NMR Spectroscopy: The proton NMR spectrum gives insights into the number of different proton environments and their neighboring protons. For Diethyl-N-benzylideneaminomethylphosphonate, the spectrum is expected to show distinct signals for each proton set. The aromatic protons of the benzylidene group typically appear in the downfield region of 7.2-7.8 ppm. libretexts.org The imine proton (-N=CH-) is highly characteristic and is expected to resonate as a singlet further downfield, often around 8.5 ppm. ijpsi.org The methylene (B1212753) bridge protons (-N-CH₂-P) are coupled to the phosphorus atom, appearing as a doublet around 3.5-4.0 ppm. The diethyl phosphonate (B1237965) group gives rise to a quartet for the methylene protons (-O-CH₂-) around 4.1 ppm, coupled to the adjacent methyl protons, and a triplet for the terminal methyl protons (-CH₃) around 1.3 ppm. nih.gov

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments. The imine carbon (-N=CH-) is a key indicator, typically found in the 160-165 ppm range. ijpsi.org Aromatic carbons resonate between 128-140 ppm. The methylene bridge carbon (-N-CH₂-P) shows a characteristic large coupling to the phosphorus atom (¹JC-P), appearing as a doublet in the range of 45-55 ppm. mdpi.com The carbons of the diethyl phosphonate group appear as a doublet for the methylene carbon (-O-CH₂) around 63 ppm (due to ²JC-P coupling) and a singlet for the methyl carbon around 16 ppm. nih.gov

³¹P NMR Spectroscopy: Phosphorus-31 NMR is specific for the phosphorus nucleus and is highly valuable for characterizing organophosphorus compounds. For α-aminophosphonates and related structures, a single resonance is typically observed. mdpi.com The chemical shift for this compound is expected in the range of +20 to +24 ppm, confirming the presence and oxidation state of the phosphonate group. mdpi.com

Table 1: Predicted 1D NMR Chemical Shifts (δ) for this compound
AtomNucleusPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (Hz)
Phenyl-H ¹H7.2 - 7.8Multiplet-
-N=CH -¹H~8.5Singlet-
-N-CH₂ -P¹H3.5 - 4.0Doublet²JH-P ≈ 10-15
-O-CH₂ -CH₃¹H~4.1Quartet³JH-H ≈ 7
-O-CH₂-CH₃ ¹H~1.3Triplet³JH-H ≈ 7
C -Phenyl¹³C128 - 140Multiplet-
-N=C H-¹³C160 - 165Doublet³JC-P
-N-C H₂-P¹³C45 - 55Doublet¹JC-P ≈ 140-160
-O-C H₂-CH₃¹³C~63Doublet²JC-P ≈ 5-7
-O-CH₂-C H₃¹³C~16Singlet-
P ³¹P20 - 24Singlet-

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between nuclei. youtube.comnanalysis.com

COSY (Correlation Spectroscopy): This homonuclear experiment maps proton-proton couplings (typically over two or three bonds). sdsu.edu For this compound, a key correlation would be observed between the methylene (-O-CH₂-) and methyl (-CH₃) protons of the ethyl groups, confirming their direct connection. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons directly to their attached carbons (one-bond C-H coupling). youtube.comnanalysis.com It allows for the unambiguous assignment of each proton signal to its corresponding carbon signal, for example, linking the ¹H signal at ~4.1 ppm to the ¹³C signal at ~63 ppm (-O-CH₂-).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically over two or three bonds). youtube.comsdsu.edu It is invaluable for connecting different fragments of the molecule. For instance, an HMBC spectrum would show a correlation between the imine proton (-N=CH-) and the carbons of the phenyl ring, as well as the methylene bridge carbon (-N-CH₂-P), confirming the connectivity of the entire benzylideneaminomethyl fragment.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is an excellent tool for identifying the functional groups present. The FTIR spectrum of this compound would display several characteristic absorption bands. A strong band around 1230-1250 cm⁻¹ is indicative of the P=O (phosphoryl) stretching vibration. The P-O-C linkages typically show strong absorptions in the 1020-1050 cm⁻¹ region. A key feature is the C=N (imine) stretching vibration, which appears as a medium to strong band around 1640-1660 cm⁻¹. mdpi.com Aromatic C=C stretching bands are expected in the 1450-1600 cm⁻¹ range, and aromatic C-H stretching vibrations appear just above 3000 cm⁻¹.

Table 2: Characteristic FTIR Absorption Bands for this compound
Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
Aromatic C-HStretch3010 - 3100Medium
Aliphatic C-HStretch2850 - 3000Medium
C=N (Imine)Stretch1640 - 1660Medium-Strong
C=C (Aromatic)Stretch1450 - 1600Medium
P=O (Phosphoryl)Stretch1230 - 1250Strong
P-O-CStretch1020 - 1050Strong

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio, allowing for the determination of its elemental formula. nih.gov For this compound (C₁₂H₁₈NO₃P), the calculated exact mass of the protonated molecule [M+H]⁺ would be used to confirm its elemental composition with high confidence, distinguishing it from other potential isomers or compounds with the same nominal mass. beilstein-journals.org Tandem mass spectrometry (MS/MS) experiments could further elucidate the structure by inducing fragmentation and analyzing the resulting daughter ions, which would likely correspond to the loss of ethoxy groups or cleavage at the C-P or N-C bonds.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for DIETHYL-N-BENZYLIDENEAMINOMETHYLPHOSPHONATE, and how do reaction conditions impact yield?

  • Methodological Answer : A common approach involves nucleophilic substitution reactions between benzylamine derivatives and diethyl phosphite. For example, controlled conditions (e.g., inert atmosphere, temperature modulation) are critical to minimize side reactions. A reported method for analogous organophosphorus compounds uses benzyl chloride with diethyl phosphite in the presence of a base like potassium carbonate, achieving yields >80% under optimized conditions . Replication of such protocols with rigorous control of stoichiometry and reaction time is advised to ensure reproducibility.

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P) is indispensable for confirming the phosphonate backbone and benzylidene moiety. For instance, ³¹P NMR typically shows a singlet near δ 20–25 ppm for phosphonate esters . Mass spectrometry (HRMS) and infrared spectroscopy (IR) can further validate molecular weight and functional groups (e.g., P=O stretch at ~1250 cm⁻¹). Cross-referencing with PubChem data (CID/SMILES) ensures alignment with established structural databases .

Q. How can researchers assess the purity of this compound, and what are common contaminants?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection or gas chromatography (GC) paired with mass spectrometry is recommended. Contaminants often include unreacted starting materials (e.g., benzylamine derivatives) or hydrolysis byproducts. Quantification via calibration curves and spiking experiments can resolve ambiguities .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported synthetic yields or analytical data for this compound?

  • Methodological Answer : Discrepancies may arise from variations in solvent polarity, catalyst purity, or moisture sensitivity. A systematic review of published protocols (e.g., Schrader et al.’s bromination method for analogous phosphonates ) should be conducted, followed by controlled replication studies. Statistical tools like Design of Experiments (DoE) can isolate critical variables (e.g., temperature, reagent ratio) to identify optimal conditions .

Q. What mechanistic insights exist for the reactivity of the benzylideneaminomethyl group in nucleophilic or electrophilic reactions?

  • Methodological Answer : The benzylidene moiety acts as a directing group in substitution reactions. Density Functional Theory (DFT) calculations can model transition states to predict regioselectivity. Experimental validation via kinetic isotope effects or trapping intermediates (e.g., using TEMPO) may clarify reaction pathways .

Q. How can this compound be functionalized for applications in enzyme inhibition studies or biomolecular probing?

  • Methodological Answer : The phosphonate group’s ability to mimic phosphate esters makes it a candidate for enzyme inhibition. Functionalization via hydrolysis or cross-coupling (e.g., Suzuki-Miyaura) can introduce bioorthogonal handles (e.g., fluorophores). Activity assays (e.g., IC₅₀ determination against phosphatases) should be paired with crystallography to map binding interactions .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical fidelity?

  • Methodological Answer : Scale-up often exacerbates issues like racemization or thermal degradation. Continuous-flow reactors with precise temperature control and inline analytics (e.g., FTIR monitoring) can mitigate these risks. Comparative studies between batch and flow systems are essential to validate scalability .

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DIETHYL-N-BENZYLIDENEAMINOMETHYLPHOSPHONATE
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.